Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate
Overview
Description
Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate is an organic compound with the molecular formula C12H12BrNO3 and a molecular weight of 298.13 g/mol . It is a derivative of phenylacetate, featuring a bromine atom, a cyano group, and a methoxy group on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate typically involves the bromination of 3-cyano-2-methoxyphenylacetic acid, followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 4-amino-3-cyano-2-methoxyphenylacetate.
Oxidation: Formation of 4-bromo-3-cyano-2-hydroxyphenylacetate.
Scientific Research Applications
Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: As a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-3-cyano-2-hydroxyphenylacetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 4-chloro-3-cyano-2-methoxyphenylacetate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 4-bromo-3-nitro-2-methoxyphenylacetate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research .
Properties
IUPAC Name |
ethyl 2-(4-bromo-3-cyano-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-5-10(13)9(7-14)12(8)16-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONCCAFJMHWHNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)Br)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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